molecular formula C24H38O3 B1249633 Suranone

Suranone

Cat. No. B1249633
M. Wt: 374.6 g/mol
InChI Key: WBXXVNCMCIJAIX-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suranone is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.

Scientific Research Applications

Suranone, identified in the context of polyketide compounds, has been isolated from the whole plant of Peperomia sui and demonstrates notable applications in scientific research, particularly in cytotoxic studies. Its structural elucidation through spectral analysis and its cytotoxic activity against specific cancer cell lines highlight its potential in cancer research. Suranone, along with its polyketide counterparts surinone A, B, and C, represents a critical area of study in the exploration of natural compounds with therapeutic potential against cancer. The identification and analysis of suranone contribute to the broader field of phytochemistry, where the investigation of plant-derived compounds opens new avenues for drug discovery and understanding the complex interactions within biological systems. The implications of such research extend beyond merely identifying new cytotoxic agents; they pave the way for understanding the mechanisms of action of these compounds, their potential synergistic effects with existing therapies, and their roles within the intricate web of cellular processes involved in cancer progression and inhibition (M. Cheng, Shoiw-Ju Lee, Ying Chang, Szu-Huei Wu, I. Tsai, B. Jayaprakasam, I. Chen, 2003).

properties

Product Name

Suranone

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(Z)-1-(2,6-dihydroxyphenyl)octadec-8-en-1-one

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h10-11,17,19-20,26-27H,2-9,12-16,18H2,1H3/b11-10-

InChI Key

WBXXVNCMCIJAIX-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)C1=C(C=CC=C1O)O

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)C1=C(C=CC=C1O)O

synonyms

suranone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.